An In-depth Technical Guide to 2,6-Dibromo-4-fluorobenzaldehyde: A Versatile Halogenated Intermediate
An In-depth Technical Guide to 2,6-Dibromo-4-fluorobenzaldehyde: A Versatile Halogenated Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Aromatic Scaffolds
In the landscape of modern medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic ring is a cornerstone of molecular design. Halogenated benzaldehydes, in particular, serve as exceptionally versatile building blocks, offering a confluence of reactivity and structural modulation. 2,6-Dibromo-4-fluorobenzaldehyde, identified by its CAS number 938467-02-8 , is a prime example of such a strategic intermediate.[1] Its unique substitution pattern—two ortho-bromine atoms flanking a carbonyl group and a fluorine atom at the para position—presents a rich platform for complex molecular architecture. The bromine atoms provide multiple handles for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, and the aldehyde functionality serves as a versatile precursor for a myriad of chemical transformations. This guide aims to provide a comprehensive technical overview of 2,6-Dibromo-4-fluorobenzaldehyde, consolidating its known properties, outlining plausible synthetic strategies based on related compounds, and exploring its potential applications in research and development.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 938467-02-8 | [1] |
| Molecular Formula | C₇H₃Br₂FO | |
| Molecular Weight | 281.91 g/mol | |
| Physical Form | Solid | [2] |
| Melting Point | 86.6°C | [2] |
| Purity | Typically ≥95-97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Safety and Handling
2,6-Dibromo-4-fluorobenzaldehyde is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.
GHS Hazard Classification:
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Pictogram: GHS06 (Skull and crossbones)
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Signal Word: Danger
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Hazard Statements:
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H301: Toxic if swallowed
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H311: Toxic in contact with skin
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H331: Toxic if inhaled
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves/ eye protection/ face protection.
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P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P405: Store locked up.
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P501: Dispose of contents/container to an approved waste disposal plant.
Synthesis Strategies: A Prospective Analysis
Electrophilic Bromination of 4-Fluorobenzaldehyde
A common approach to synthesizing brominated benzaldehydes is the direct electrophilic bromination of the corresponding benzaldehyde precursor.[3] However, the introduction of two bromine atoms ortho to the aldehyde group, which is a deactivating group, presents a challenge. The reaction would likely require harsh conditions and a strong Lewis acid catalyst.
Proposed Reaction Scheme:
Caption: Plausible synthesis via electrophilic bromination.
Causality and Experimental Considerations:
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The aldehyde group is meta-directing and deactivating, making ortho-bromination challenging. The para-fluorine atom is an ortho-, para-director but is also deactivating. The regiochemical outcome would depend on the precise reaction conditions.
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Strong Lewis acids like FeBr₃ or AlCl₃ would be necessary to activate the bromine.
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Over-bromination and the formation of isomeric byproducts are potential challenges that would necessitate careful control of stoichiometry and reaction time, followed by chromatographic purification.
Formylation of 1,3-Dibromo-5-fluorobenzene
An alternative and potentially more regioselective approach involves the formylation of a pre-brominated precursor. This strategy is commonly employed for the synthesis of substituted benzaldehydes.[4]
Proposed Reaction Scheme:
Caption: Synthesis via formylation of a dibromofluorobenzene.
Causality and Experimental Considerations:
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This route offers better control over the substitution pattern.
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The first step would involve either a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78°C) or the formation of a Grignard reagent.
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The resulting organometallic species would then be quenched with a formylating agent such as N,N-dimethylformamide (DMF).
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Careful control of temperature is crucial to prevent side reactions.
Spectroscopic Characterization: Predicted Features
Although experimental spectra for 2,6-Dibromo-4-fluorobenzaldehyde are not available in the reviewed literature, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on the analysis of similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
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Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.
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Aromatic Protons: The two equivalent aromatic protons will likely appear as a singlet or a narrow multiplet, influenced by coupling to the fluorine atom. The chemical shift would be in the aromatic region (δ 7.0-8.0 ppm).
¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, around δ 185-195 ppm.
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Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbons bearing bromine atoms (C2 and C6) would be shifted upfield relative to unsubstituted benzene, while the carbon attached to the aldehyde group (C1) and the carbon bonded to fluorine (C4) would show characteristic shifts and C-F coupling.
Infrared (IR) Spectroscopy
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C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group, typically in the range of 1680-1710 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands are expected around 2820 and 2720 cm⁻¹.
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Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
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C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
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C-F Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region.
Mass Spectrometry
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Molecular Ion (M⁺): A prominent molecular ion peak would be expected, showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with relative intensities of approximately 1:2:1).
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Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).
Reactivity and Applications in Synthesis
The synthetic utility of 2,6-Dibromo-4-fluorobenzaldehyde stems from the distinct reactivity of its functional groups.
Caption: Key reactive sites and their potential transformations.
Transformations of the Aldehyde Group
The aldehyde functionality is a gateway to numerous molecular classes. It can readily undergo:
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Wittig reactions to form alkenes.
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Condensation reactions with amines to form imines, which can be further reduced to secondary amines.
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Reductive amination to directly form amines.
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Oxidation to the corresponding carboxylic acid.
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Nucleophilic addition of organometallic reagents to form secondary alcohols.
Reactivity of the Bromine Substituents
The two ortho-bromine atoms are prime sites for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including:
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Suzuki coupling: Introduction of aryl or vinyl groups.
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Sonogashira coupling: Introduction of alkynyl groups.
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Heck coupling: Introduction of alkenyl groups.
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Buchwald-Hartwig amination: Formation of C-N bonds.
The steric hindrance from the adjacent aldehyde group and the other bromine atom may influence the reaction rates and require careful optimization of catalysts and reaction conditions. It may also be possible to achieve selective mono- or di-substitution.
The Role of the Fluorine Atom
While less reactive in terms of substitution, the para-fluorine atom plays a crucial role in modulating the properties of downstream molecules. In drug discovery, the introduction of fluorine can:
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Enhance metabolic stability by blocking sites of oxidative metabolism.
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Increase binding affinity to target proteins through favorable electrostatic interactions.
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Improve lipophilicity and membrane permeability.
The electron-withdrawing nature of the fluorine atom also influences the reactivity of the aromatic ring.
Potential Applications in Drug Discovery and Agrochemicals
Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals.[5] While specific applications of 2,6-Dibromo-4-fluorobenzaldehyde are not extensively documented, its structure makes it an attractive starting material for the synthesis of:
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Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores. The multiple points of diversity on this scaffold allow for the systematic exploration of the chemical space around a pharmacophore.
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Novel Heterocycles: The aldehyde and bromine functionalities can be used in tandem to construct complex heterocyclic ring systems, which are common motifs in biologically active molecules.
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Pesticides and Herbicides: The introduction of halogen atoms is a common strategy in the design of agrochemicals to enhance their efficacy and metabolic stability.[5]
Conclusion and Future Outlook
2,6-Dibromo-4-fluorobenzaldehyde is a strategically substituted aromatic aldehyde that holds significant potential as a building block in synthetic chemistry. While detailed experimental data for this specific isomer is limited in the public domain, its structural features suggest a high degree of versatility for the construction of complex molecules. The presence of three distinct types of functional handles—an aldehyde, two reactive bromine atoms, and a property-modulating fluorine atom—makes it a valuable tool for researchers in drug discovery, agrochemicals, and materials science. Further research into the specific reactivity and applications of this compound is warranted and will likely unveil its full potential as a key synthetic intermediate.
References
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FAQ - LookChem. How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?[Link]
